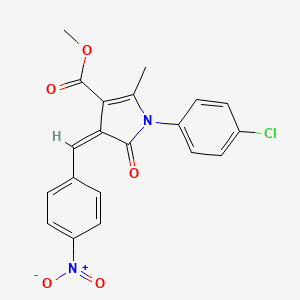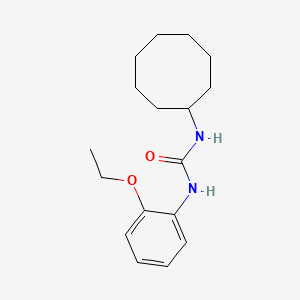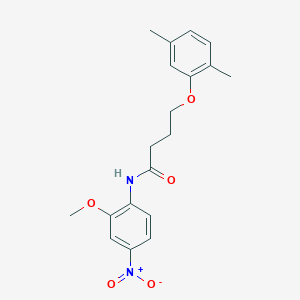
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide, also known as GW501516, is a synthetic drug that was initially developed as a treatment for metabolic and cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance physical performance by increasing endurance and reducing recovery time.
Mechanism of Action
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as energy homeostasis. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in improved endurance and reduced fatigue.
Biochemical and Physiological Effects:
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide has been shown to increase endurance and improve exercise performance in both humans and animals. It also improves lipid and glucose metabolism, reduces inflammation, and protects against oxidative stress. However, long-term use of 4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide has been associated with an increased risk of cancer and other adverse effects.
Advantages and Limitations for Lab Experiments
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide is a useful tool for studying the role of PPARδ in metabolism and exercise physiology. It can be used to investigate the effects of PPARδ activation on gene expression, mitochondrial function, and energy metabolism. However, caution should be exercised when interpreting the results of experiments using 4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide, as its effects may not fully reflect the physiological responses to exercise.
Future Directions
Future research on 4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide should focus on identifying safer and more effective compounds that can activate PPARδ without increasing the risk of cancer or other adverse effects. Additionally, further studies are needed to fully understand the long-term effects of 4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide on metabolism, exercise performance, and overall health.
Synthesis Methods
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide is synthesized through a series of chemical reactions involving the condensation of 2,5-dimethylphenol and 2-methoxy-4-nitrobenzaldehyde, followed by reduction and amidation. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and dyslipidemia. It has also been investigated for its cardioprotective effects and its ability to improve exercise performance in both humans and animals.
properties
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-13-6-7-14(2)17(11-13)26-10-4-5-19(22)20-16-9-8-15(21(23)24)12-18(16)25-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSJSFBFBXWGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-allyl-5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5195731.png)
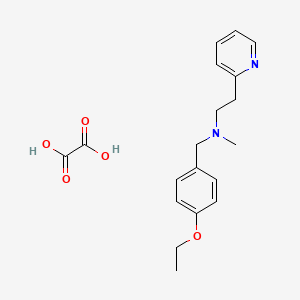
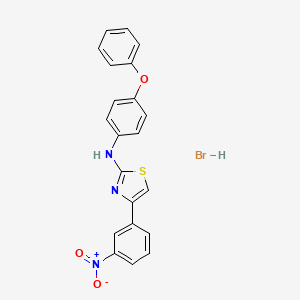
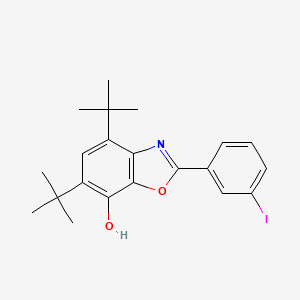
![4-cyano-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide](/img/structure/B5195751.png)
![11-(5-ethyl-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5195755.png)
![4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5195764.png)
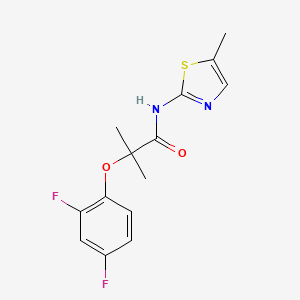
![N,N-diethyl-N'-methyl-N'-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2-ethanediamine](/img/structure/B5195776.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5195780.png)

